1-(2-Chlorophenyl)-2-piperazin-1-ylethanol
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Description
Mechanism of Action
Target of Action
The primary target of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol is the GABA-A receptor . GABA-A receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound, like other piperazine derivatives, acts as an antagonist of the GABA-A receptor . This means it binds to the receptor and inhibits its normal function. Specifically, it concentration-dependently inhibits the GABA-evoked ion current . The most potent GABA-A receptor antagonists among the derivatives are chlorophenylpiperazines .
Biochemical Pathways
For instance, they can influence the levels of neurotransmitters in the brain, potentially leading to changes in mood and behavior .
Pharmacokinetics
It is known that similar compounds, such as ketamine, have a rapid onset of action and a short half-life . Ketamine, for example, has a bioavailability of 93% when administered intramuscularly and an elimination half-life of 2.5–3 hours . It is metabolized primarily in the liver by cytochrome P450 enzymes .
Result of Action
It is known that gaba-a receptor antagonists can have a variety of effects, including changes in mood and behavior . They may also have potential therapeutic applications, such as in the treatment of certain neurological and psychiatric disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can influence drug metabolism .
properties
IUPAC Name |
1-(2-chlorophenyl)-2-piperazin-1-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINZIWLUUHLAHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC=CC=C2Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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